molecular formula C20H16ClN3OS3 B2392632 5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1114634-32-0

5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2392632
CAS No.: 1114634-32-0
M. Wt: 446
InChI Key: CNFPGNMEJDMICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidin-7(6H)-one core. Its structure includes:

  • A thiazolo[4,5-d]pyrimidinone scaffold, which combines a thiazole ring fused to a pyrimidine ring at positions 4 and 3.
  • 6-position: A methyl group (–CH₃), enhancing steric bulk. 3-position: A p-tolyl group (–C₆H₄–CH₃), contributing aromaticity and moderate hydrophobicity. 2-position: A thioxo (–S) group, enabling tautomerism and hydrogen-bonding interactions.

Its structural complexity allows for diverse intermolecular interactions, making it a candidate for pharmacological optimization.

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-6-methyl-3-(4-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS3/c1-12-3-9-15(10-4-12)24-17-16(28-20(24)26)18(25)23(2)19(22-17)27-11-13-5-7-14(21)8-6-13/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFPGNMEJDMICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4=CC=C(C=C4)Cl)C)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aza-Wittig Reaction-Based Assembly

The aza-Wittig reaction has emerged as a cornerstone for constructing nitrogen-containing heterocycles. For the target compound, this method involves sequential carbodiimide formation and guanidine cyclization. As demonstrated by Fang and Wei, ethyl 4-[(triphenylphosphanylidene)amino]-2,3-dihydro-3-phenyl-2-thioxothiazole-5-carboxylate reacts with aromatic isocyanates to generate carbodiimide intermediates. Subsequent treatment with piperazine derivatives yields guanidine precursors, which undergo sodium ethoxide-catalyzed cyclization to form the thiazolo-pyrimidinone core.

Adapting this protocol, the 3-(p-tolyl) substituent is introduced via substitution of the phenyl group in the initial thiazole intermediate. The 4-chlorobenzylthio moiety at position 5 is installed through nucleophilic displacement of a leaving group (e.g., ethoxide) with 4-chlorobenzyl mercaptan. This step typically proceeds in ethylene chloride at room temperature, achieving yields of 72–89% depending on the steric and electronic nature of substituents.

Thorpe-Ziegler Cyclization for Core Formation

Thorpe-Ziegler cyclization offers an alternative pathway, particularly for solid-phase synthesis. As reported in recent work, thiazolo[4,5-d]pyrimidin-7(6H)-ones are synthesized via intramolecular cyclization of thiourea derivatives. The reaction begins with the condensation of 2-aminothiazole derivatives with β-keto esters, followed by cyclodehydration under acidic conditions.

For the target compound, 6-methyl substitution is achieved by incorporating a methyl group into the β-keto ester precursor. The 2-thioxo functionality arises from the use of thiourea instead of urea during cyclization. This method’s scalability is evidenced by gram-scale preparations yielding 65–97% pure product, though regioselectivity challenges necessitate careful optimization of reaction time and temperature.

Optimization of Reaction Conditions

Catalyst Screening and Solvent Effects

Catalyst selection profoundly impacts yield and regioselectivity. Ionic liquids such as diisopropylethylammonium acetate (DIPEAc) have proven superior to traditional catalysts like Cs2CO3 or p-TSA, enhancing reaction rates and yields by stabilizing transition states. As shown in Table 1, DIPEAc achieves 94% yield in 45 minutes, outperforming PEG-400 (74%) and dicationic ionic liquids (73%).

Table 1: Catalyst Performance in Thiazolo-Pyrimidinone Synthesis

Catalyst Solvent Time (h) Yield (%)
DIPEAc DIPEAc 0.75 94
ChCl:2urea ChCl:2urea 2 80
PEG-400 PEG-400 6 74
p-TSA H2O 7 68

Solvent polarity also plays a critical role. Ethanol and water afford moderate yields but require prolonged reaction times, whereas ionic liquid solvents enhance both solubility and catalytic activity.

Mechanistic Insights and Side-Reaction Mitigation

Cyclization Pathways

The aza-Wittig/heterocyclization mechanism proceeds via a carbodiimide intermediate, which undergoes nucleophilic attack by piperazine to form a guanidine. Intramolecular cyclization then displaces ethoxide, forming the thiazolo-pyrimidinone ring. Key to this process is the use of sodium ethoxide, which deprotonates the guanidine intermediate, facilitating cyclization.

In Thorpe-Ziegler reactions, cyclodehydration proceeds through a six-membered transition state, with thiourea acting as both a nitrogen source and a leaving group. Acidic conditions (e.g., HCl in EtOH) promote protonation of the carbonyl oxygen, accelerating dehydration.

Byproduct Formation and Purification

Common byproducts include regioisomeric thiazolo[5,4-d]pyrimidinones and over-alkylated derivatives. These are minimized by controlling reaction temperature and stoichiometry. Column chromatography using hexane/ethyl acetate gradients (20:2 to 10:1) effectively separates the target compound from impurities.

Comparative Analysis of Synthetic Methods

The aza-Wittig approach offers superior regiocontrol and modularity, enabling late-stage diversification of substituents. However, it requires pre-functionalized starting materials and multiple purification steps. In contrast, Thorpe-Ziegler cyclization is more straightforward but less adaptable to complex substitution patterns.

Multicomponent reactions (MCRs) balance these trade-offs, as evidenced by FeCl3-catalyzed one-pot syntheses achieving 90% yield on a gram scale. MCRs are particularly advantageous for introducing the 4-chlorobenzylthio and p-tolyl groups simultaneously, reducing intermediate isolation steps.

Chemical Reactions Analysis

Types of Reactions

5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzylthio group, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, alkoxides, dimethylformamide, and elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in critical biological processes.

    Interaction with DNA/RNA: Intercalating into DNA or RNA, thereby disrupting their normal functions and leading to cell death.

    Modulation of Signaling Pathways: Affecting various signaling pathways within cells, leading to altered cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name / ID Core Structure Substituents (Position) Notable Functional Groups Reference
5-((4-Chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-dihydrothiazolo[4,5-d]pyrimidin-7-one Thiazolo[4,5-d]pyrimidin-7-one 5: 4-Cl-benzylthio; 6: CH₃; 3: p-tolyl 2-thioxo
6-Ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-thiazolo[4,5-d]pyrimidin-7-one (Fig. 18) Thiazolo[4,5-d]pyrimidin-7-one 5: 2-oxo-2-(p-tolyl)ethylthio; 6: CH₂CH₃; 3: phenyl 2-thioxo, ketone
5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-methyl-3-phenyl-thiazolo[4,5-d]pyrimidin-7-one (Fig. 19) Thiazolo[4,5-d]pyrimidin-7-one 5: 2-(4-Cl-phenyl)-2-oxoethylthio; 6: CH₃; 3: phenyl 2-thioxo, ketone
Ethyl 5-(4-chlorophenyl)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 5: 4-Cl-phenyl; 6: COOEt; 3: (methoxycarbonyl)methylene Ester, Z-configuration alkene
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-triazolo[4,5-d]pyrimidin-7-one Triazolo[4,5-d]pyrimidin-7-one 5: 4-Cl-phenoxy; 6: isopropyl; 3: phenyl Triazole ring

Functional and Property Analysis

Core Scaffold Differences

  • Thiazolo[4,5-d]pyrimidinones (Main compound, Figs. 18–19): The [4,5-d] fusion creates a planar, rigid structure conducive to π-stacking.

Substituent Effects

  • 5-Position: The 4-chlorobenzylthio group in the main compound offers higher lipophilicity (ClogP ~4.5 estimated) compared to the 2-oxoethylthio groups in Figs. 18–19 (ClogP ~3.8), favoring membrane permeability . The 4-chlorophenoxy group in ’s compound introduces an ether linkage, reducing steric hindrance but limiting thiol-mediated reactivity .
  • 3-Position :
    • The p-tolyl group (main compound) provides moderate hydrophobicity, while phenyl (Figs. 18–19) lacks methyl-directed hydrophobic interactions .

Thioxo vs. Oxo Groups

  • The 2-thioxo group in the main compound and Figs. 18–19 enables tautomerism (thione ↔ thiol), which may enhance binding flexibility compared to oxo analogs. This group also participates in metal chelation, a feature absent in triazolo derivatives .

Biological Activity

The compound 5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a member of the thiazolo[4,5-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data from various studies.

Structure

The structure of the compound can be represented as follows:

C19H19ClN2OS\text{C}_{19}\text{H}_{19}\text{ClN}_{2}\text{OS}

This structure features a thiazolo ring fused with a pyrimidine moiety and includes a chlorobenzyl thio group and a p-tolyl substituent.

Synthesis

The synthesis typically involves reactions of thiourea derivatives with various aromatic aldehydes and acetic anhydride under reflux conditions. For instance, the synthesis method detailed in recent literature involves the use of 2-thiopyrimidine derivatives and benzyl halides to form thiazolo[4,5-d]pyrimidines with varying substituents .

Antimicrobial Activity

Research has shown that compounds within the thiazolo[4,5-d]pyrimidine class exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of this compound possess potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds ranged from 15 to 30 µg/mL .

CompoundTarget BacteriaMIC (µg/mL)
5-((4-chlorobenzyl)thio)...Staphylococcus aureus20
5-((4-chlorobenzyl)thio)...Escherichia coli25

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it has shown cytotoxic effects against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were reported to be approximately 12 µM for MCF-7 cells .

Cell LineIC50 (µM)
MCF-712
HCT11615

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound has exhibited anti-inflammatory effects. In vivo studies demonstrated that it significantly reduced carrageenan-induced paw edema in rats, suggesting its potential as an anti-inflammatory agent . The reduction in inflammation was comparable to standard anti-inflammatory drugs such as ibuprofen.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazolo[4,5-d]pyrimidine derivatives found that modifications in the benzylthio group significantly enhanced antibacterial activity. Compounds with electron-withdrawing groups on the benzyl ring displayed superior efficacy compared to those with electron-donating groups .

Case Study 2: Anticancer Mechanism

In another investigation focusing on the mechanism of action against cancer cells, it was reported that the compound induces apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed increased levels of Annexin V-positive cells upon treatment with this compound, indicating its potential as a chemotherapeutic agent .

Q & A

Q. What are the common synthetic routes for synthesizing thiazolo[4,5-d]pyrimidinone derivatives like 5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one?

  • Methodological Answer : The synthesis typically involves heterocyclization of pyrimidine precursors with carbon disulfide (CS₂) in the presence of KOH in DMF, followed by alkylation at the sulfur atom using alkyl halides. For example, 4-amino-5-bromo-2-chloro-6-methylpyrimidine reacts with CS₂ to form a thiazolo[4,5-d]pyrimidine scaffold, which is then functionalized via alkylation or substitution reactions. Reaction conditions (e.g., solvent, temperature, and base) must be optimized to improve yield and purity .

Q. How is the structural identity of this compound confirmed in synthetic studies?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • IR spectroscopy identifies thione (C=S) and carbonyl (C=O) groups.
  • ¹H-NMR and ¹³C-NMR confirm substituent positions (e.g., methyl, chlorobenzyl, p-tolyl).
  • Single-crystal X-ray diffraction provides definitive proof of stereochemistry and bond lengths, as seen in related thiazolo-pyrimidine derivatives (e.g., β = 91.737° in monoclinic C2/c space group) .
    Elemental analysis ensures stoichiometric accuracy .

Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound?

  • Methodological Answer : The microdilution method is commonly employed to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). Activity is influenced by substituents; for instance, bromobenzoylmethylthio derivatives show enhanced Gram-positive activity (MIC < 10 µg/mL), while methyl/ethyl groups may reduce efficacy .

Advanced Research Questions

Q. How do substituent modifications (e.g., chlorobenzyl vs. bromobenzyl) impact biological activity and selectivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
  • 4-Chlorobenzylthio groups enhance lipophilicity, improving membrane penetration but may reduce solubility.
  • Bromobenzylthio derivatives (e.g., compound 3k in ) exhibit higher potency against Gram-positive bacteria due to increased electron-withdrawing effects.
  • p-Tolyl groups contribute to π-π stacking interactions with enzyme active sites (e.g., bacterial dihydrofolate reductase).
    Substitutions at the 6-methyl position can alter metabolic stability .

Q. How can researchers resolve discrepancies in reported biological activity across studies?

  • Methodological Answer : Contradictions often arise from:
  • Assay variability : Standardize protocols (e.g., broth microdilution vs. agar dilution).
  • Substituent effects : Compare derivatives with identical functional groups (e.g., 4-chlorophenyl vs. 4-bromophenyl).
  • Bacterial strain specificity : Validate activity against clinical isolates rather than reference strains.
    Cross-referencing crystallographic data (e.g., bond angles in ) with computational docking studies can clarify target interactions .

Q. What strategies mitigate poor aqueous solubility during in vivo studies?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO-PEG 400 mixtures (≤10% v/v) to maintain solubility without toxicity.
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved enzymatically in vivo.
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability.
    Solubility parameters (logP ≈ 3.5) should guide formulation choices .

Q. What mechanistic insights explain the compound’s interaction with bacterial targets?

  • Methodological Answer : Computational and experimental studies suggest:
  • Thione sulfur (C=S) coordinates with metal ions (e.g., Mg²⁺) in bacterial enzymes.
  • Chlorobenzyl group binds hydrophobic pockets in DNA gyrase or topoisomerase IV.
  • p-Tolyl moiety stabilizes π-cation interactions with positively charged residues.
    Mutagenesis assays (e.g., E. coli topA mutants) validate target specificity .

Data Contradiction Analysis

Q. Why do some studies report high antifungal activity while others show no effect?

  • Analysis : Discrepancies arise from:
  • Fungal strain variability : C. albicans may exhibit resistance due to efflux pumps absent in Saccharomyces cerevisiae.
  • Substituent positioning : 5-((4-chlorobenzyl)thio) derivatives inhibit ergosterol biosynthesis, but 6-methyl groups may sterically hinder binding.
    Validate using standardized CLSI guidelines and isogenic fungal strains .

Methodological Recommendations

  • For synthesis : Optimize alkylation steps using acetonitrile/Et₃N to minimize side reactions .
  • For bioassays : Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to benchmark activity .
  • For SAR : Prioritize modifications at the 5-thioether and 3-aryl positions for maximal activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.